molecular formula C11H14FN3S B2930445 4-(4-Fluorophenyl)piperazine-1-carbothioamide CAS No. 25565-70-2

4-(4-Fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2930445
CAS No.: 25565-70-2
M. Wt: 239.31
InChI Key: CJZYKEVPBCMFGW-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a fluorophenyl group at the 4-position of the piperazine ring and a carbothioamide functional group. Its synthesis involves a multi-step process:

Reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde to form 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde.

Condensation with thiosemicarbazide in ethanol under acidic conditions to yield 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide.

Cyclization with 2-bromoacetophenone derivatives to form thiazole-containing analogs (e.g., compound 3a) .

The compound exhibits acetylcholinesterase (AChE) inhibitory activity, making it relevant for neurodegenerative disease research . Its structure-activity relationship (SAR) is influenced by the fluorophenyl group's electronic properties and the thiazole ring's planar geometry, which enhances binding to enzymatic targets.

Properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZYKEVPBCMFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(4-Fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a chemical compound with diverse applications, particularly in medicinal chemistry and materials science. Research indicates its potential as an antiviral and antimicrobial agent, as well as its use in synthesizing anticancer agents .

Scientific Research Applications

Antiviral and Antimicrobial Activities:

  • Thiourea Derivatives: Thiourea derivatives, including this compound, exhibit a broad spectrum of biological activities, such as antiviral, antibacterial, and antifungal properties .
  • Antiviral Activity Against Tobacco Mosaic Virus: Derivatives of piperazine, modified with urea and thiourea, have demonstrated antiviral activity against the Tobacco mosaic virus (TMV) .
  • Medicinal Chemistry: 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides have emerged as validated chemotypes, showing potential as inhibitors of human phosphoglycerate dehydrogenase (PHGDH) .

Anticancer Agents:

  • Benzimidazole Derivatives: Urea and thiourea derivatives containing a benzimidazole group have been designed and synthesized as potential anticancer agents .
  • Kinase Inhibitors: Urea-based compounds can act as kinase inhibitors and novel therapeutics in cancer treatment because of their unique binding mode and kinase inhibition profile .

Equilibrative Nucleoside Transporters (ENTs) Inhibitors:

  • ENTs Role: Equilibrative nucleoside transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
  • ENT2 selectivity: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Other Applications:

  • OLED Materials: this compound can be used as a dopant or host in Organic Light Emitting Diodes (OLEDs) .
  • Building Block in Synthesis: This compound can serve as a building block for synthesizing more complex molecules with desired properties .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs and Their Activities
Compound Name Substituents/Modifications Biological Activity Key Findings Reference ID
4-(4-Fluorophenyl)piperazine-1-carbothioamide 4-Fluorophenyl, carbothioamide, thiazole ring AChE inhibition IC₅₀ values in µM range for AChE inhibition
(N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide 4-Chlorophenyl, dihydrodioxine moiety Anti-hemolytic activity Used in silver nanoparticles for hemolysis inhibition
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) Trifluoromethylpyridinyl, chloropyridinyl Bacterial Sfp-PPTase inhibition Submicromolar inhibition; selective against bacterial enzymes
NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide) Trifluoromethylbenzyl PHGDH inhibition IC₅₀ = 0.25 µM; inactive control lacks activity
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide 2-Fluorophenyl (ortho-F) Not reported Structural analog with positional isomerism
6-(4-(4-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Fluorophenyl, pyridazinone ring Cytotoxicity against AGS cells Moderate anti-proliferative activity (IC₅₀ ~50 µM)

Key Comparisons and Mechanistic Insights

Halogen Substituent Effects :

  • Fluoro vs. Chloro : The 4-fluorophenyl group in the target compound offers metabolic stability due to the strong C-F bond, whereas the 4-chlorophenyl analog () exhibits distinct electronic effects (Cl is more electronegative), redirecting activity toward anti-hemolytic applications .
  • Positional Isomerism : The ortho-fluorophenyl analog () showed reduced steric compatibility compared to the para-substituted target compound, underscoring the importance of substitution patterns in target binding .

Trifluoromethyl and Heterocyclic Modifications :

  • ML267 () incorporates a trifluoromethylpyridinyl group, enhancing lipophilicity and bacterial enzyme selectivity. This contrasts with the target compound’s thiazole ring, which favors AChE inhibition .
  • NCT-503’s trifluoromethylbenzyl group is critical for PHGDH inhibition, while its pyridinyl-substituted control is inactive, highlighting the necessity of electron-withdrawing groups for enzymatic engagement .

Aromatic vs. Heterocyclic Cores: Pyridazinone derivatives () with a 4-fluorophenyl-piperazine moiety demonstrated moderate cytotoxicity, suggesting that replacing the thiazole ring with pyridazinone alters target specificity .

Biological Activity

4-(4-Fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a piperazine ring and a carbothioamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N3_{3}S
  • Molecular Weight : 239.29 g/mol

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in managing cognitive disorders such as Alzheimer's disease .

Pharmacological Effects

Research indicates various pharmacological effects associated with this compound:

  • Neuroprotective Properties : The compound has shown potential in alleviating cognitive decline induced by oxidative stress, suggesting its role in neuroprotection.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of piperazine compounds exhibit anticancer properties, particularly through the modulation of pathways involved in cell proliferation and apoptosis .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that the compound significantly inhibits AChE with an IC50_{50} value in the low micromolar range, indicating its potential as a therapeutic agent for cognitive enhancement .
  • Anticancer Screening :
    • In vitro assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, with growth inhibition concentrations (GI50_{50}) comparable to established chemotherapeutics. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has identified key structural features necessary for biological activity, emphasizing the importance of the thiourea group and fluorinated phenyl substituents in enhancing potency against targeted enzymes like phosphoglycerate dehydrogenase (PHGDH) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionLow micromolar IC50_{50}
NeuroprotectionAlleviation of oxidative stress
Anticancer ActivityCytotoxicity against cancer cells

Table 2: Structure-Activity Relationships

Compound VariationKey FeaturesBiological Activity
This compoundPiperazine ring, thiourea groupAChE inhibition
N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamideEnhanced halogen substituentsIncreased anticancer activity

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